Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)-
Overview
Description
Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of triphenylmethyl groups attached to both the nitrogen and the 5’-oxygen of the adenosine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- typically involves the protection of the amino and hydroxyl groups of adenosine. The process begins with the reaction of adenosine with triphenylmethyl chloride in the presence of a base such as pyridine or triethylamine. This reaction results in the formation of the desired compound with triphenylmethyl groups protecting the amino and hydroxyl functionalities .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The use of automated synthesis equipment and optimized reaction conditions would ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the triphenylmethyl protecting groups, regenerating the free amino and hydroxyl groups.
Substitution: The triphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are often used to remove the triphenylmethyl groups.
Major Products Formed
The major products formed from these reactions include the deprotected adenosine molecule and various oxidized or substituted derivatives, depending on the specific reaction conditions used.
Scientific Research Applications
Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- has several applications in scientific research:
Chemistry: Used as a protected form of adenosine in the synthesis of nucleoside analogs and other complex molecules.
Biology: Employed in studies involving the modification of nucleosides and nucleotides.
Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of therapeutic agents.
Mechanism of Action
The mechanism of action of Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- primarily involves its role as a protected form of adenosine. The triphenylmethyl groups protect the reactive amino and hydroxyl groups, allowing for selective reactions at other sites on the molecule. Upon removal of the protecting groups, the free adenosine can interact with its molecular targets, such as adenosine receptors and enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A key energy carrier in cells, involved in numerous biochemical processes.
Adenosine diphosphate (ADP): A product of ATP dephosphorylation, also involved in energy transfer.
Adenosine monophosphate (AMP): A nucleotide involved in cellular metabolism and signaling.
Uniqueness
Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- is unique due to the presence of triphenylmethyl protecting groups, which provide stability and allow for selective reactions. This makes it particularly useful in synthetic chemistry for the preparation of nucleoside analogs and other complex molecules .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(tritylamino)purin-9-yl]-5-(trityloxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H41N5O4/c54-42-40(31-56-48(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)57-46(43(42)55)53-33-51-41-44(49-32-50-45(41)53)52-47(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-30,32-33,40,42-43,46,54-55H,31H2,(H,49,50,52)/t40-,42-,43-,46-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQGEEYNQDRTDY-QQJAHVSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H41N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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